molecular formula C7H8N2O2 B15296180 2-Methyl-4-nitroaniline-d3

2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180
M. Wt: 155.17 g/mol
InChI Key: XTTIQGSLJBWVIV-FIBGUPNXSA-N
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Description

2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, which is a yellow crystalline solid used in various industrial applications. The deuterated form is used in scientific research as a tracer molecule in studies of metabolic pathways and drug metabolism. Its molecular formula is C7H5D3N2O2, and it has a molecular weight of 155.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-methyl-aniline (o-toluidine) followed by deuteration. The nitration process involves the reaction of o-toluidine with concentrated nitric acid, resulting in the formation of 2-Methyl-4-nitroaniline. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterated sulfuric acid or deuterated water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of the amino group through acylation, followed by nitration using concentrated nitric acid. The nitrated product is then hydrolyzed using concentrated hydrochloric acid, and the final deuteration step is carried out using deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium nitrite in acidic conditions for diazotization followed by substitution with nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Methyl-4-nitrosoaniline or 2-Methyl-4-nitroaniline.

Scientific Research Applications

2-Methyl-4-nitroaniline-d3 is used extensively in scientific research due to its unique properties:

    Chemistry: Used as a tracer molecule in studies of metabolic pathways and reaction mechanisms.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

    Industry: Applied in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways Involved: It can participate in redox reactions, where the nitro group is reduced to an amino group, influencing cellular processes and metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: The non-deuterated form, used in similar applications but without the benefits of deuteration.

    4-Methyl-2-nitroaniline: An isomer with different substitution patterns, affecting its reactivity and applications.

    4-Methyl-3-nitroaniline: Another isomer with distinct properties and uses.

Uniqueness

2-Methyl-4-nitroaniline-d3 is unique due to its deuterium atoms, which provide advantages in research applications, such as increased stability and the ability to trace metabolic pathways more accurately. The deuterated form also exhibits different physical and chemical properties compared to its non-deuterated counterparts, making it valuable in specific scientific studies .

Biological Activity

2-Methyl-4-nitroaniline-d3 is a deuterated derivative of 2-Methyl-4-nitroaniline (MNA), which serves as a crucial intermediate in the synthesis of various dyes and chemicals. The incorporation of deuterium enhances its stability and utility in biological studies, particularly in tracing metabolic pathways and pharmacokinetics. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in scientific research.

  • Chemical Formula : C7H8N2O2 (deuterated)
  • CAS Number : 1246815-44-0
  • Molecular Weight : Approximately 152.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction : The compound can influence enzymes involved in metabolic pathways, potentially altering their activity due to the presence of deuterium, which can affect reaction kinetics and thermodynamics.
  • Receptor Binding : Research indicates that MNA may bind to specific receptors such as PPARγ, influencing gene expression related to metabolic processes .

Hepatotoxicity Studies

A significant area of research focuses on the hepatotoxic effects of MNA. In a study involving Wistar rats, prolonged exposure to MNA resulted in:

  • Liver Dysfunction : Elevated serum biochemical markers indicating liver damage.
  • Histopathological Changes : Notable alterations in liver tissue structure were observed, alongside inflammatory responses .

The study established a benchmark dose lower limit (BMDL) of 1.503 mg/kg for male Wistar rats, highlighting the compound's potential risk to liver health.

Mutagenicity and Carcinogenic Potential

Research has shown that MNA exhibits mutagenic properties in bacterial assays, indicating a potential risk for carcinogenic effects. The presence of metabolic activation enzymes appears to enhance this mutagenicity . Additionally, chronic exposure has been linked to increased incidences of hemangioma and hemangiosarcoma in laboratory animals .

Applications in Research

This compound is utilized in various scientific applications:

  • Tracer Studies : Its deuterated form allows for precise tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics.
  • Chemical Synthesis : It serves as an intermediate in the production of dyes and other fine chemicals due to its reactive functional groups.

Comparative Analysis with Non-Deuterated Counterparts

Property2-Methyl-4-nitroanilineThis compound
StabilityLess stableMore stable due to deuterium
Metabolic TrackingLimitedEnhanced tracking capabilities
Toxicity ProfileHigher riskSimilar risks but with distinct metabolic pathways
ApplicationsDyes, pigmentsTracer studies, drug metabolism

Case Studies

  • Hepatotoxicity Assessment : A study conducted on Wistar rats over 90 days revealed significant liver damage associated with MNA exposure. The findings underscored the importance of monitoring exposure levels to mitigate health risks .
  • Mutagenicity Evaluation : In vitro studies demonstrated that MNA was mutagenic under specific conditions, reinforcing concerns regarding its use in industrial applications without adequate safety measures .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

155.17 g/mol

IUPAC Name

4-nitro-2-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3

InChI Key

XTTIQGSLJBWVIV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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